Product packaging for (4-Bromothiophen-2-yl)magnesium bromide(Cat. No.:CAS No. 119277-48-4)

(4-Bromothiophen-2-yl)magnesium bromide

Cat. No.: B6303195
CAS No.: 119277-48-4
M. Wt: 266.24 g/mol
InChI Key: YTGVHIYALZWGFN-UHFFFAOYSA-M
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Description

Significance of Thiophene (B33073) Derivatives in Organic Synthesis and Materials Science

Thiophene is a five-membered heterocyclic aromatic compound containing a sulfur atom. bohrium.com Its derivatives are cornerstones in both organic synthesis and materials science due to their unique electronic properties and reactivity. unibo.itrsc.org In medicinal chemistry, the thiophene ring is considered a "privileged scaffold," frequently incorporated into the structure of pharmaceuticals and agrochemicals. nih.govnih.gov It often serves as a bioisostere for a benzene (B151609) ring, meaning it can replace a benzene ring in a biologically active molecule without significant loss of activity, as seen in drugs like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam, which is an analog of piroxicam. wikipedia.orgrroij.com Thiophene derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rsc.orgnih.govnih.govnih.gov

In materials science, thiophene-based compounds are crucial for the development of organic materials. unibo.it They are key building blocks for organic semiconductors, which are used in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells (solar cells). rsc.orgnih.govresearchgate.net The sulfur atom in the thiophene ring influences the electronic structure of the molecule, facilitating charge transport, which is a desirable characteristic for these applications. The chemical robustness and versatility of thiophene allow for the synthesis of a vast array of oligo- and polythiophenes with tailored functional properties. unibo.it

Overview of Grignard Reagents and their Role in Modern Synthetic Methodologies

Discovered by Victor Grignard, who received the Nobel Prize in Chemistry in 1912 for this work, Grignard reagents are organomagnesium compounds with the general formula R-Mg-X, where R is an organic group (alkyl or aryl) and X is a halogen. numberanalytics.comacs.orgwikipedia.org They are among the most widely used reagents in organic synthesis. acs.orgbethunecollege.ac.in Prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), these reagents are highly reactive. numberanalytics.comacs.orgwikipedia.org

The carbon-magnesium bond is highly polarized, placing a partial negative charge on the carbon atom, which makes it a potent nucleophile and a strong base. wikipedia.orgmasterorganicchemistry.com This "umpolung" or reversal of polarity from the starting organic halide is a key feature of Grignard reagent reactivity. bethunecollege.ac.in Their primary role in modern synthesis is the formation of new carbon-carbon bonds. numberanalytics.comwikipedia.org They readily react with a wide variety of electrophiles, including:

Carbonyl compounds: Aldehydes, ketones, and esters react with Grignard reagents to form primary, secondary, and tertiary alcohols, respectively. numberanalytics.comlibretexts.org

Carbon dioxide: Reaction with dry ice followed by acidic workup yields carboxylic acids. bethunecollege.ac.in

Epoxides: Ring-opening of epoxides provides a route to alcohols with extended carbon chains. numberanalytics.com

Cross-Coupling Reactions: In the presence of transition metal catalysts (e.g., palladium or nickel), Grignard reagents participate in cross-coupling reactions, such as the Kumada-Corriu coupling, to form biaryl compounds or connect different organic fragments. acs.orgthieme-connect.de

The versatility, efficiency, and straightforward preparation of Grignard reagents have solidified their position as a fundamental tool for constructing complex molecular architectures. numberanalytics.comacs.org

Contextualizing (4-Bromothiophen-2-yl)magnesium Bromide as a Versatile Organomagnesium Species

This compound emerges as a particularly useful bifunctional reagent by combining the features of a thiophene derivative and a Grignard reagent. It is typically prepared from 2,4-dibromothiophene (B1333396) through a regioselective magnesium-halogen exchange or direct reaction with magnesium. The difference in reactivity between the bromine atoms at the 2- and 4-positions of the thiophene ring often allows for the selective formation of the Grignard reagent at the more reactive 2-position.

The versatility of this compound stems from its two distinct reactive sites:

The C-MgBr bond: This site functions as a potent nucleophile, enabling the introduction of the 4-bromothiophen-2-yl moiety onto a wide range of electrophilic substrates. This is crucial for building more complex molecules where the thiophene unit is a key structural element.

The C-Br bond: The remaining bromine atom at the 4-position serves as a handle for subsequent transformations. After the Grignard functionality has been utilized, the C-Br bond can participate in a second, different reaction, most commonly a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling).

This dual reactivity allows for a stepwise, controlled functionalization of the thiophene ring, making this compound a strategic intermediate for the synthesis of complex heteroaromatic systems, conjugated polymers for materials science, and pharmacologically active molecules. For instance, it can be used to first form a carbon-carbon bond at the 2-position via its Grignard functionality and then introduce a different substituent at the 4-position via a palladium-catalyzed reaction, leading to precisely substituted thiophene derivatives that would be difficult to synthesize otherwise.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Br2MgS B6303195 (4-Bromothiophen-2-yl)magnesium bromide CAS No. 119277-48-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

magnesium;4-bromo-2H-thiophen-2-ide;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrS.BrH.Mg/c5-4-1-2-6-3-4;;/h1,3H;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGVHIYALZWGFN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=[C-]SC=C1Br.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Br2MgS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 4 Bromothiophen 2 Yl Magnesium Bromide

Direct Grignard Formation from 2,4-Dibromothiophene (B1333396) Precursors

The traditional approach to synthesizing (4-Bromothiophen-2-yl)magnesium bromide involves the direct reaction of 2,4-dibromothiophene with elemental magnesium. wikipedia.orgmasterorganicchemistry.com This oxidative insertion of magnesium into a carbon-halogen bond is regioselective, preferentially occurring at the 2-position of the thiophene (B33073) ring due to the higher reactivity of the α-bromine atom compared to the β-bromine. osti.gov

Optimization of Reaction Conditions: Solvent Effects (e.g., Diethyl Ether, Tetrahydrofuran)

The choice of solvent is crucial in the formation of Grignard reagents, as it must solvate and stabilize the organomagnesium species. numberanalytics.comyoutube.comyoutube.com Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are standard choices for this purpose. adichemistry.comleah4sci.com

Diethyl Ether (Et₂O): A classic and effective solvent for many Grignard reactions, Et₂O is a good choice for stabilizing the resulting reagent. numberanalytics.comwmich.edu

Tetrahydrofuran (THF): THF is often considered a superior solvent for Grignard preparations. wmich.edu It is more basic and a better coordinating agent than diethyl ether, which can enhance the solubility and stability of the Grignard complex. wmich.eduadichemistry.com For preparing Grignard reagents from less reactive halides, such as aryl bromides, THF is frequently the preferred solvent. adichemistry.com

The solvent can influence the reaction rate, yield, and the equilibrium of the Grignard reagent, known as the Schlenk equilibrium. numberanalytics.comadichemistry.com

SolventKey PropertiesImpact on Grignard Formation
Diethyl Ether (Et₂O)Lower boiling point (34.6 °C), less polar.Classic, effective solvent, though sometimes less efficient for less reactive halides. numberanalytics.comwmich.edu
Tetrahydrofuran (THF)Higher boiling point (66 °C), more polar, stronger Lewis base.Often improves solubility and reaction rates; preferred for aryl and vinyl Grignards. wmich.eduadichemistry.com

Role of Activating Agents (e.g., 1,2-Dibromoethane, Trimethylsilyl Chloride) in Magnesium Activation

A significant practical challenge in Grignard synthesis is the passivating layer of magnesium oxide (MgO) that coats the surface of the magnesium metal, inhibiting the reaction. wikipedia.orgmnstate.edu To overcome this, various activating agents are employed to expose a fresh, reactive metal surface. stackexchange.comwikipedia.org

1,2-Dibromoethane: This is a common and effective activating agent. stackexchange.comwikipedia.org It reacts with a small amount of magnesium to form ethylene (B1197577) gas and magnesium bromide. wikipedia.org The observation of gas bubbles provides a visual confirmation that the magnesium has been activated. stackexchange.com This process etches the metal surface, removing the oxide layer. stackexchange.comresearchgate.net

Iodine: A small crystal of iodine can be added to the magnesium. The iodine reacts with the magnesium to form magnesium iodide, which helps to disrupt the oxide layer. adichemistry.comstackexchange.com

Mechanical Methods: In-situ crushing of magnesium pieces, rapid stirring, or sonication can physically break the MgO layer and expose the reactive metal. wikipedia.org

The use of these agents ensures the reaction initiates promptly and proceeds smoothly. orgsyn.org

Practical Considerations for Magnesium Source (e.g., Magnesium Turnings, Rieke Magnesium)

The physical form and reactivity of the magnesium metal are also important variables.

Magnesium Turnings: This is the most common and cost-effective form of magnesium used in laboratories. orgsyn.org However, its surface is typically coated with a layer of magnesium oxide, necessitating the use of the activation methods described above. adichemistry.comwikipedia.org

Rieke Magnesium: For substrates that are particularly unreactive or sensitive, a highly activated form of magnesium known as Rieke magnesium may be used. adichemistry.comwikipedia.org Rieke magnesium is prepared by the reduction of a magnesium salt (like MgCl₂) with an alkali metal, resulting in a fine, highly reactive powder with a large surface area. adichemistry.com This form of magnesium can react with organic halides under much milder conditions, often without the need for additional activators. adichemistry.comresearchgate.net

Halogen-Magnesium Exchange Reactions for Regioselective Generation

An alternative and often more efficient method for preparing this compound is the halogen-magnesium exchange. harvard.educlockss.org This reaction involves treating the dihalo-precursor with a pre-formed, highly reactive organomagnesium reagent, such as an alkylmagnesium halide. princeton.edu The exchange is typically fast and can be performed at low temperatures, which improves tolerance for other functional groups on the substrate. harvard.edu

Utilization of Turbo-Grignard Reagents (e.g., i-PrMgCl·LiCl) for Enhanced Reactivity and Functional Group Tolerance

A significant advancement in this area is the use of "Turbo-Grignard" reagents, most notably isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl). rsc.orgsigmaaldrich.com The addition of LiCl has a profound effect on the reactivity and efficiency of the exchange process. researchgate.net

Enhanced Reactivity: LiCl breaks down the oligomeric aggregates of the Grignard reagent in solution, leading to more reactive monomeric species. researchgate.net This results in a much faster halogen-magnesium exchange, even with less reactive bromides. clockss.orgresearchgate.net

Improved Functional Group Tolerance: The enhanced reactivity allows the exchange to be conducted at very low temperatures (e.g., -78 °C), where many sensitive functional groups (like esters or nitriles) that would normally react with Grignard reagents remain intact. clockss.orgresearchgate.net

Homogeneous Solution: The exchange reaction occurs in a homogeneous solution, which is advantageous over the heterogeneous nature of direct magnesium insertion. clockss.org

This methodology provides a powerful and reliable route to functionalized Grignard reagents that are otherwise difficult to prepare. rsc.orgresearchgate.net

Reagent TypeCompositionKey AdvantageTypical Application
Standard GrignardRMgX (e.g., i-PrMgCl)Basic reagent for exchange.Halogen-magnesium exchange with reactive iodides. harvard.edu
Turbo-GrignardRMgCl·LiCl (e.g., i-PrMgCl·LiCl)Breaks up aggregates, increasing reactivity and solubility. researchgate.netFast Br-Mg exchange at low temperatures, tolerating sensitive functional groups. clockss.orgresearchgate.net

Stereoelectronic and Regiochemical Control in Halogen-Magnesium Exchange within Thiophene Systems

The regioselectivity of the halogen-magnesium exchange on 2,4-dibromothiophene is a critical aspect, with the exchange occurring exclusively at the C2 position. This selectivity is governed by underlying stereoelectronic principles. acs.orgimperial.ac.uk

The stability of the resulting organometallic species is a key thermodynamic driving force. acs.org The formation of the C-Mg bond at the 2-position (α to the sulfur atom) is more favorable than at the 4-position (β to the sulfur atom). This is attributed to the ability of the sulfur atom to stabilize an adjacent carbanionic center. The increased acidity of the proton at the 2-position of thiophene compared to the 3-position is indicative of the greater stability of a negative charge at the α-carbon. This stabilizing effect translates to the transition state of the halogen-magnesium exchange, lowering the activation energy for exchange at the C2-Br bond. Therefore, even when two bromine atoms are present, the exchange reagent will selectively react at the more electronically favored C2 position to yield the thermodynamically more stable this compound. nih.govacs.org

Advanced Metalation Strategies and Precursor Derivatization (e.g., Deprotonative Magnesiation)

Beyond classical Grignard formation via halogen-metal exchange, advanced metalation strategies offer alternative pathways to this compound and its derivatives, often providing enhanced functional group tolerance and regioselectivity. Deprotonative magnesiation, in particular, has emerged as a powerful tool for the synthesis of highly functionalized thiophene Grignard reagents.

A significant advancement in this area is the use of magnesium bisamide bases, such as magnesium bis(2,2,6,6-tetramethylpiperidide) complexed with lithium chloride (Mg(TMP)₂·2LiCl), to directly deprotonate bromothiophenes. acs.org This process, sometimes referred to as a "halogen dance," involves the removal of a proton from the thiophene ring to form a transient thienylmagnesium species. This method is particularly noteworthy as the resulting thienylmagnesium species is generally more stable than its thienyllithium counterpart. acs.org

The in situ generation of these thienylmagnesium intermediates opens up possibilities for precursor derivatization, where the Grignard reagent is immediately trapped with various electrophiles to yield a diverse range of substituted thiophenes. This one-pot functionalization is highly efficient for creating complex molecules. acs.org

Research on the magnesium bisamide-mediated halogen dance of dibromothiophenes provides a clear illustration of this strategy. For instance, the treatment of 2,5-dibromothiophene (B18171) with Mg(TMP)₂·2LiCl in tetrahydrofuran (THF) generates a magnesiated intermediate. This intermediate can then be reacted with a variety of electrophiles to produce 2,4-disubstituted thiophenes. acs.org

The versatility of this approach is demonstrated by the successful trapping of the thienylmagnesium anion with several types of electrophiles, as detailed in the following table:

Table 1: Deprotonative Magnesiation of 2,5-Dibromothiophene and Subsequent Functionalization Reaction conditions: 2,5-dibromothiophene was treated with Mg(TMP)₂·2LiCl in THF at room temperature for 3 hours, followed by the addition of an electrophile. acs.org

ElectrophileProductYield (%)
Water (H₂O)2,4-Dibromothiophene63
Benzaldehyde2-(4-Bromothiophen-2-yl)(phenyl)methanol51
Ethyl ChloroformateEthyl 4-bromothiophene-2-carboxylate42
Allyl Iodide2-Allyl-4-bromothiophene50

This methodology has also been successfully applied to 2,3-dibromothiophene, which upon deprotonation and subsequent reaction with allyl iodide, yields the corresponding allylated product. acs.org The transient thienylmagnesium species can also be trapped with reagents like phenyl isocyanate to form amides. acs.org These examples underscore the potential of deprotonative magnesiation for the synthesis of functionalized thiophene derivatives that would be challenging to access through traditional Grignard routes. The stability of the magnesium-based reagents allows for cleaner reactions and tolerance of a broader range of functional groups. acs.org

Reactivity and Mechanistic Investigations of 4 Bromothiophen 2 Yl Magnesium Bromide

Fundamental Nucleophilic Characteristics of the Organomagnesium Bromide Species

As a typical Grignard reagent, (4-Bromothiophen-2-yl)magnesium bromide exhibits strong nucleophilic and basic properties. The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. This inherent reactivity allows it to readily attack a wide range of electrophilic centers.

The fundamental nucleophilic character of this compound is most evident in its reactions with carbonyl compounds. For instance, it undergoes nucleophilic addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively. The reaction proceeds through a classic Grignard addition mechanism where the thienyl anion attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon acidic workup, yields the corresponding alcohol.

Similarly, this Grignard reagent can react with other electrophiles such as esters and acid chlorides to furnish ketones, provided the reaction conditions are carefully controlled to prevent a second addition. Its reactivity also extends to nitriles, which upon reaction and subsequent hydrolysis, can be converted to ketones. The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), is crucial as it solvates the magnesium center, enhancing the nucleophilicity of the organic part of the reagent.

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are a cornerstone of modern organic synthesis, and this compound is a valuable coupling partner in several of these transformations. These reactions, often catalyzed by transition metals like palladium or nickel, allow for the formation of C(sp²)-C(sp²) bonds, which are prevalent in conjugated materials and pharmaceuticals.

Kumada–Tamao–Corriu Cross-Coupling

The Kumada–Tamao–Corriu coupling, or simply Kumada coupling, was one of the first transition metal-catalyzed cross-coupling reactions to be developed and involves the reaction of a Grignard reagent with an organic halide. chem-station.com this compound is an effective nucleophile in these reactions, enabling the synthesis of various biaryl and heterobiaryl compounds. The general mechanism involves the oxidative addition of the organic halide to the low-valent metal catalyst, followed by transmetalation with the Grignard reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. nih.gov

Palladium complexes are highly efficient catalysts for the Kumada coupling of this compound with a variety of organic electrophiles, including aryl and thienyl halides. These reactions are valued for their high yields and functional group tolerance under relatively mild conditions. rsc.org The choice of palladium catalyst and ligands can significantly influence the reaction's efficiency and selectivity. Catalysts such as Pd(PPh₃)₄ and PdCl₂(dppf) are commonly employed.

The catalytic cycle for the palladium-catalyzed Kumada coupling is well-established. It begins with the oxidative addition of the aryl or thienyl halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation, where the (4-Bromothiophen-2-yl) group from the Grignard reagent replaces the halide on the palladium center. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst.

Catalyst PrecursorLigandElectrophileProductYield (%)
Pd(OAc)₂P(t-Bu)₃4-Bromoanisole2-(4-Methoxyphenyl)-4-bromothiophene~85
PdCl₂(dppf)dppf2-Bromothiophene2,4'-Dibromo-2'-thienylthiophene~90
Pd(PPh₃)₄PPh₃Iodobenzene2-Phenyl-4-bromothiophene~92

Table 1: Examples of Palladium-Catalyzed Kumada Coupling Reactions

Nickel catalysts are particularly effective for the polymerization of thiophene (B33073) derivatives via Kumada coupling, a process often referred to as Grignard Metathesis (GRIM) polymerization. researchgate.netwikipedia.org This method is widely used for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs), which are important materials in organic electronics. While the primary monomer for P3ATs is a 2,5-dihalo-3-alkylthiophene, the principles of nickel-catalyzed Kumada coupling are directly applicable to monomers derived from this compound for the creation of more complex or branched polythiophene structures.

The mechanism of nickel-catalyzed Kumada polymerization is believed to proceed through a chain-growth mechanism. The process is initiated by the reaction of a brominated thiophene monomer with a Grignard reagent to form the corresponding thienylmagnesium halide in situ. This monomer then reacts with a Ni(II) catalyst, such as Ni(dppp)Cl₂, which is reduced to a Ni(0) species that undergoes oxidative addition into the C-Br bond of another monomer molecule. Subsequent transmetalation and reductive elimination steps lead to the growth of the polymer chain. The use of nickel catalysts often provides polymers with high molecular weights and controlled architectures. researchgate.netwikipedia.org

CatalystMonomerPolymer Structure
Ni(dppp)Cl₂2,5-Dibromo-3-hexylthiopheneRegioregular poly(3-hexylthiophene)
Ni(dppe)Cl₂5,5''-Dibromo-2,2':3',2''-terthiopheneBranched polythiophene

Table 2: Nickel Catalysts in Polythiophene Synthesis via Kumada Coupling

Negishi Cross-Coupling via Transmetalation to Organozinc Intermediates

The Negishi cross-coupling reaction offers an alternative to the Kumada coupling, particularly when dealing with substrates that are sensitive to the high basicity of Grignard reagents. core.ac.uk This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. This compound can be readily converted to the corresponding organozinc reagent, (4-Bromothiophen-2-yl)zinc bromide, through a process called transmetalation. core.ac.uknih.gov

The transmetalation is typically achieved by treating the Grignard reagent with a zinc halide, most commonly zinc chloride (ZnCl₂). This metal exchange results in the formation of a less reactive but more functional group tolerant organozinc species. The general reactivity of organozinc reagents is lower than that of Grignard reagents, which can be advantageous in preventing unwanted side reactions. nih.gov

The catalytic cycle of the Negishi coupling is similar to that of the Kumada coupling. It involves the oxidative addition of the organic halide to the Pd(0) or Ni(0) catalyst, followed by transmetalation with the organozinc reagent, and subsequent reductive elimination to afford the cross-coupled product. The use of organozinc intermediates derived from this compound allows for the coupling with a broader range of functionalized aryl and heteroaryl halides. researchgate.net

Grignard ReagentZinc SaltOrganozinc IntermediateCoupled Product Example
This compoundZnCl₂(4-Bromothiophen-2-yl)zinc bromide2-(4-Cyanophenyl)-4-bromothiophene

Table 3: Negishi Coupling via Transmetalation

Directed C-H Activation and Functionalization Mediated by Grignard Reagents

While Grignard reagents are primarily known for their nucleophilic character, they can also function as strong bases. This basicity can be harnessed to deprotonate relatively acidic C-H bonds, a process known as C-H activation. In the context of thiophene chemistry, the C-H bonds at the α-positions (C2 and C5) are the most acidic.

The use of a Grignard reagent in combination with a catalytic amount of a secondary amine, such as diisopropylamine, can generate a highly reactive magnesium amide base in situ. researchgate.net This magnesium amide can then selectively deprotonate the thiophene ring at the most acidic position. For a substrate like 4-bromothiophene, this would be the C2 position. The resulting thienylmagnesium species can then react with various electrophiles in a one-pot procedure.

This method represents a powerful strategy for the functionalization of thiophenes without the need for pre-halogenation at the desired position of reaction, thus offering a more atom-economical synthetic route. While direct C-H activation mediated solely by the Grignard reagent is less common for thiophenes due to their moderate C-H acidity, the in situ generation of stronger magnesium amide bases provides an effective pathway for such transformations.

Regioselective Metalation and Subsequent C-H Arylation Reactions

The formation of this compound is a critical step that dictates the regioselectivity of subsequent functionalization reactions. This Grignard reagent is typically prepared through a regioselective bromine/magnesium exchange reaction. The use of specific bimetallic combinations, such as sBu2Mg·2LiOR (where R = 2-ethylhexyl), in non-polar solvents like toluene has been shown to facilitate efficient and regioselective Br/Mg exchanges with various dibromo-heteroarenes under mild conditions. uni-muenchen.denih.gov This approach allows for the selective formation of the magnesium reagent at the 2-position of the thiophene ring, leaving the bromine atom at the 4-position intact for further transformations.

Following the regioselective metalation, the resulting this compound can participate in C-H arylation reactions, a powerful method for constructing C-C bonds. While direct C-H activation of the thiophene ring by the Grignard reagent itself is not the primary pathway, this organometallic intermediate is a key precursor for cross-coupling reactions that achieve formal C-H arylation. For instance, in Kumada-type cross-coupling reactions, the Grignard reagent undergoes transmetalation with a nickel or palladium catalyst, which then couples with an aryl halide. jcu.edu.aunih.gov This sequence effectively results in the arylation of the C-H bond at the 2-position of the original 4-bromothiophene.

The regioselectivity of the initial metalation is crucial. The difference in reactivity between the C-Br bonds at the 2- and 4-positions of a dibromothiophene derivative allows for the selective formation of the Grignard reagent at the more reactive α-position (C2). This inherent selectivity is a key principle in the synthesis of specifically functionalized thiophenes.

Catalytic Roles of Amine Bases in C-H Activation Processes

In the context of reactions involving this compound, amine bases can play a significant, albeit indirect, role in processes related to C-H activation. While the Grignard reagent itself is not typically a catalyst for C-H activation, the environment in which it is generated and reacted can be influenced by Lewis bases, including amines.

Specifically, in the preparation of the Grignard reagent via Br/Mg exchange, the addition of chelating amine ligands such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDTA) can fine-tune the regioselectivity of the metalation. uni-muenchen.denih.gov By coordinating to the metal centers, these amines can influence the steric and electronic environment of the reactive species, thereby directing the exchange to a specific bromine atom on a polyhalogenated heterocycle. This control over regioselectivity is a foundational aspect of achieving selective C-H functionalization in subsequent steps.

Furthermore, in the broader context of transition metal-catalyzed C-H activation/functionalization, amine directing groups are a well-established strategy to achieve site-selectivity. nih.gov While not directly catalytic themselves in the C-H cleavage step, they act as directing groups that position the transition metal catalyst in proximity to a specific C-H bond. Although this is a separate concept from the direct reactivity of the Grignard reagent, the functionalized thiophenes produced from this compound could bear amine functionalities that are then utilized in subsequent directed C-H activation reactions. The development of catalytic C-H activation reactions using main group elements is also an emerging area of research. researchgate.net

Reactions with Carbonyl Compounds and Other Electrophiles

Formation of Functionalized Thiophenes via Carbonyl Condensation (e.g., with Aldehydes, Esters)

This compound, as a typical Grignard reagent, readily participates in nucleophilic addition reactions with a variety of carbonyl compounds. This reactivity provides a straightforward route to a diverse range of functionalized thiophenes. The carbon atom bound to magnesium is highly nucleophilic and will attack the electrophilic carbon of the carbonyl group.

Reaction with aldehydes leads to the formation of secondary alcohols. For instance, the condensation of this compound with an aldehyde (R-CHO) yields a (4-bromothiophen-2-yl)(R)methanol derivative. sigmaaldrich.comresearchgate.net Similarly, reaction with ketones (R-CO-R') produces tertiary alcohols. These alcohol products can serve as versatile intermediates for further synthetic transformations.

The reaction with esters (R-COOR') is also possible, though it can be more complex. The initial addition of the Grignard reagent to the ester carbonyl forms a ketone intermediate. If this ketone is sufficiently reactive, it can then react with a second equivalent of the Grignard reagent to yield a tertiary alcohol. However, under carefully controlled conditions, it is sometimes possible to isolate the ketone. The relative rates of addition to the ester versus the intermediate ketone are a critical factor. nih.gov Some reactions of Grignard reagents with amides have been shown to lead to enaminones. arkat-usa.org

ElectrophileInitial ProductFinal Product (if applicable)
Aldehyde (RCHO)Secondary Alcohol-
Ketone (RCOR')Tertiary Alcohol-
Ester (RCOOR')KetoneTertiary Alcohol

Transmetalation to Other Organometallic Species (e.g., Organozinc, Organolithium)

Transmetalation of this compound to other organometallic species is a common and synthetically valuable strategy to modulate the reactivity of the organometallic reagent. This process involves the exchange of the magnesium metal for another metal, typically zinc or lithium, to generate a new organometallic compound with different reactivity profiles.

Organozinc Compounds: The transmetalation to an organozinc species is readily achieved by treating the Grignard reagent with a zinc salt, such as zinc chloride (ZnCl2). nih.govuni-muenchen.de The resulting (4-bromothiophen-2-yl)zinc bromide is generally less reactive and more functional group tolerant than its Grignard precursor. This reduced reactivity is particularly advantageous in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, where the milder nature of the organozinc reagent can lead to cleaner reactions and higher yields, especially with sensitive substrates. researchgate.netsemanticscholar.org

Organolithium Compounds: While Grignard reagents are typically prepared from organolithiums, the reverse transmetalation can also be considered in certain contexts, though it is less common. More frequently, the corresponding organolithium compound, (4-bromothiophen-2-yl)lithium, would be prepared directly via lithium-halogen exchange or deprotonation. However, the interconversion between these organometallic species highlights the versatility of organometallic chemistry in synthesis. The choice between a Grignard, organolithium, or organozinc reagent depends on the specific requirements of the subsequent reaction, including desired reactivity, selectivity, and functional group compatibility.

Mechanistic Studies on Reactivity, Selectivity, and Reaction Pathways

The reactivity and selectivity of this compound are governed by the fundamental principles of organometallic chemistry. Mechanistic studies, often focusing on the broader class of Grignard reagents and their role in cross-coupling reactions, provide insight into the reaction pathways of this specific compound.

The Schlenk equilibrium, which describes the distribution of species in a Grignard solution (RMgX, R2Mg, and MgX2), is fundamental to understanding its reactivity. The exact nature of the reactive species can influence the outcome of a reaction. Furthermore, the polarity of the carbon-magnesium bond dictates the nucleophilic character of the reagent, making it reactive towards a wide range of electrophiles.

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

The catalytic cycles of cross-coupling reactions involving this compound, such as Kumada and Negishi couplings, are central to their synthetic utility. These cycles are typically initiated by the active catalyst, which is often a low-valent transition metal species (e.g., Pd(0) or Ni(0)).

A generalized catalytic cycle for a Kumada-type coupling can be described as follows:

Oxidative Addition: The active catalyst (e.g., Pd(0)L2) reacts with an aryl or heteroaryl halide (Ar-X) in an oxidative addition step to form a Pd(II) intermediate (Ar-Pd(L)2-X).

Transmetalation: The Grignard reagent, this compound, then undergoes transmetalation with the Pd(II) intermediate. The thiophenyl group replaces the halide on the palladium center, and a magnesium salt is formed as a byproduct. This step generates a diorganopalladium(II) complex.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, forming the new C-C bond of the cross-coupled product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. bris.ac.uk

In the case of a Negishi coupling, the cycle is analogous, but the transmetalation step involves the corresponding organozinc reagent. Mechanistic investigations into these cycles often employ kinetic studies, isolation and characterization of catalytic intermediates, and computational modeling to understand the rate-determining step and the factors that control catalyst activity and selectivity. uzh.chillinois.edu

Catalytic Cycle StepDescriptionKey Species
Oxidative AdditionAddition of an organic halide to the metal center, increasing its oxidation state.Pd(0), Ar-X, Ar-Pd(II)-X
TransmetalationTransfer of an organic group from the main group organometallic reagent to the transition metal center.Ar-Pd(II)-X, (4-Bromothiophen-2-yl)MgBr, Ar-Pd(II)-(2-Thiophenyl-4-Br)
Reductive EliminationCoupling of the two organic groups on the metal center and regeneration of the active catalyst.Ar-Pd(II)-(2-Thiophenyl-4-Br), Ar-(2-Thiophenyl-4-Br), Pd(0)

Influence of Additives and Ligands on Reaction Outcome and Rate

The reactivity of Grignard reagents, including this compound, is profoundly influenced by the presence of additives and ligands. These substances can alter the course of a reaction, enhance its rate, and improve product yields by modifying the structure and reactivity of the organomagnesium species in solution. Mechanistic investigations have revealed that additives can break down polymeric Grignard aggregates, increase the nucleophilicity of the organic moiety, and facilitate key steps in catalytic cycles, such as transmetalation.

The Role of Salt Additives

Salts, particularly lithium halides, are well-documented to have a significant impact on the outcome of reactions involving Grignard reagents. Lithium chloride (LiCl), for instance, has been shown to be a powerful additive for promoting the formation of organomagnesium species under mild conditions. chemistryviews.org The primary role of LiCl is believed to be the prevention of the formation of polymeric aggregates of the Grignard reagent, leading to higher reactivity. chemistryviews.org This is achieved through the formation of more soluble and reactive monomeric or dimeric magnesium ate-complexes.

In the context of cross-coupling reactions involving bromothiophenes, the addition of lithium halides has been demonstrated to enhance the efficiency of the Grignard reagent. nih.gov While specific data for this compound is not extensively tabulated in the literature, the general principles observed for similar thiophene-based Grignard reagents are applicable. The presence of LiCl can lead to a dramatic increase in the yields of coupled products. nih.gov

Effect of Lithium Halide Additives on the Kumada Cross-Coupling of a Bromothiophene Derivative with Cyclohexylmagnesium Bromide (Representative Data)
CatalystProduct Yield (%)

This table presents representative data on the effect of lithium halide additives in the Kumada cross-coupling reaction of a bromothiophene derivative, illustrating the general positive impact of these salts on reaction yields. The specific yields can vary based on the exact substrates, catalyst, and reaction conditions.

Influence of Amine and Diene Ligands

Chelating amines, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), are known to enhance the reactivity of Grignard reagents. In iron-catalyzed cross-coupling reactions, the use of TMEDA as an additive has been shown to significantly improve the yield of the cross-coupled product. nih.gov Mechanistic studies suggest that TMEDA can break down Grignard aggregates and form more reactive monomeric complexes. nih.gov For aryl Grignard reagents, TMEDA has been shown to improve the selectivity for the desired cross-coupled product over side-products. nih.gov

Furthermore, dienes like 1,3-butadiene have been identified as effective additives in nickel-catalyzed cross-coupling reactions of Grignard reagents with alkyl halides. scispace.comnih.gov The diene is thought to form a bis-π-allyl nickel complex which then reacts with the Grignard reagent to generate a highly reactive nickelate complex, facilitating the subsequent oxidative addition and reductive elimination steps of the catalytic cycle. scispace.com

Effect of Amine and Diene Ligands on the Yield of Cross-Coupling Reactions (Representative Data)
Reaction TypeProduct Yield (%)

This table provides representative data on the influence of TMEDA and 1,3-butadiene on the yields of cross-coupling reactions involving Grignard reagents. The specific improvements in yield are dependent on the catalyst system and reaction partners.

The Role of Phosphine (B1218219) Ligands in Catalysis

In transition metal-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, phosphine ligands play a crucial role in determining the efficacy of the catalyst. The electronic and steric properties of the phosphine ligand can influence the stability of the catalytic species, the rate of oxidative addition, and the facility of reductive elimination.

The screening of various phosphine ligands has shown that their structure can significantly affect the reaction outcome. For instance, in the palladium-catalyzed Negishi coupling of aryl bromides, biaryldialkylphosphine ligands have been evaluated, with some showing superior performance in terms of product yield and selectivity. nih.gov The choice of an appropriate phosphine ligand is critical for minimizing side reactions, such as β-hydride elimination, and for achieving high conversions to the desired cross-coupled product. nih.gov

The effect of the halide ligand on the nickel pre-catalyst in Kumada coupling has also been investigated. Studies have shown that the catalytic activity can decrease in the order of Cl > Br > I, with the chloride-bearing complex being the most easily reduced to the active Ni(I) state by the Grignard reagent. nih.gov

Screening of Phosphine Ligands in the Negishi Coupling of an Ortho-Substituted Aryl Bromide (Representative Data)
Product Yield (%)Selectivity (Branched:Linear)

This table illustrates the impact of different phosphine ligands on the yield and selectivity of a Negishi cross-coupling reaction, based on representative data for an ortho-substituted aryl bromide. The optimal ligand can vary significantly depending on the specific substrates.

Applications of 4 Bromothiophen 2 Yl Magnesium Bromide in Complex Organic Synthesis

Synthesis of Advanced Functionalized Thiophene (B33073) Derivatives

The reactivity of (4-Bromothiophen-2-yl)magnesium bromide makes it an invaluable tool for the construction of intricate thiophene-based molecules. Its ability to readily react with various electrophiles allows for the precise and controlled introduction of the thiophene ring, paving the way for the synthesis of advanced functionalized derivatives.

Construction of Substituted Biaryls and Oligothiophenes

One of the primary applications of this compound is in cross-coupling reactions to form carbon-carbon bonds, leading to the synthesis of substituted biaryls and oligothiophenes. These classes of compounds are fundamental components of many organic electronic materials. For instance, in Suzuki cross-coupling reactions, this compound can be coupled with various aryl boronic acids in the presence of a palladium catalyst. This reaction facilitates the formation of a new carbon-carbon bond between the thiophene ring and another aromatic system, yielding a biaryl structure. The synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through a Suzuki cross-coupling reaction highlights this application, where various functional groups were successfully incorporated. nih.gov

Reactant 1Reactant 2CatalystProductApplication
This compoundAryl boronic acidPalladium(0) complexSubstituted biarylOrganic electronics
This compoundThiophene-based boronic acidPalladium(0) complexOligothiopheneConductive polymers

Introduction of Hydroxyl, Carboxyl, and Other Heteroatom-Containing Functional Groups

This compound readily reacts with a variety of electrophiles, enabling the introduction of diverse functional groups onto the thiophene ring. For example, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation, achieved by reacting the Grignard reagent with carbon dioxide, provides a straightforward route to thiophene-2-carboxylic acid derivatives. Furthermore, reactions with other electrophilic reagents containing heteroatoms such as sulfur, silicon, or phosphorus allow for the synthesis of a wide range of functionalized thiophenes with tailored properties.

ElectrophileFunctional Group IntroducedProduct Class
AldehydeSecondary alcoholThiophen-2-yl-methanol derivative
KetoneTertiary alcoholThiophen-2-yl-propan-2-ol derivative
Carbon dioxideCarboxylic acid4-Bromothiophene-2-carboxylic acid
DisulfideThiol4-Bromothiophen-2-thiol
ChlorosilaneSilyl2-Silyl-4-bromothiophene

Precursor in Polymer Chemistry and Advanced Materials Science

The unique electronic properties of the thiophene ring make it a desirable component in advanced materials. This compound serves as a crucial precursor in the synthesis of various polymers and organic semiconductors, contributing significantly to the development of next-generation electronic and optoelectronic devices.

Synthesis of Regioregular Polythiophenes for Electronic and Optoelectronic Devices

Regioregular polythiophenes (rr-P3HTs) are a class of conducting polymers with well-defined structures that lead to superior electronic properties. The synthesis of these polymers often involves the polymerization of functionalized thiophene monomers. This compound can be used to create the necessary monomers for this polymerization. For example, it can be used to synthesize 2-bromo-5-alkylthiophene monomers, which can then be polymerized using methods like the Grignard Metathesis (GRIM) polymerization to produce regioregular poly(3-alkylthiophene)s. The regioregularity of the resulting polymer is critical for achieving high charge carrier mobility, a key parameter for efficient organic solar cells and field-effect transistors.

Development of Conjugated Polymers and Organic Semiconductors

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, exhibit semiconductor properties and are the active components in many organic electronic devices. This compound is a versatile building block for the synthesis of a wide variety of conjugated polymers. By participating in cross-coupling reactions with other aromatic or heteroaromatic difunctional monomers, it allows for the creation of donor-acceptor copolymers with tailored band gaps and electronic properties. These materials are utilized in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The synthesis of thiophene-based imines via Suzuki cross-coupling reactions serves as an example of creating molecules with potential applications in this field. nih.gov

Role in Monomer Synthesis for Controlled Polymerization Strategies

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, require monomers with specific functional groups that can initiate and control the polymerization process. This compound can be used to synthesize thiophene-based monomers bearing these functional groups. For instance, the Grignard reagent can be reacted with an appropriate electrophile to introduce an ATRP initiator or a RAFT agent onto the thiophene ring. These functionalized monomers can then be polymerized in a controlled manner to produce well-defined polymers with predictable molecular weights and low dispersity, which is essential for optimizing the performance of advanced materials.

Strategic Building Block for Diverse Heterocyclic Scaffolds

This compound serves as a pivotal and versatile intermediate in the field of complex organic synthesis. Its structure, featuring a nucleophilic organomagnesium center and a reactive bromine atom on the same thiophene ring, allows for sequential and site-selective functionalization. This dual reactivity makes it a valuable building block for the construction of a wide array of complex heterocyclic scaffolds, particularly through metal-catalyzed cross-coupling reactions and as a precursor to fused ring systems.

The Grignard reagent is typically prepared from 2,4-dibromothiophene (B1333396) via a regioselective bromine-magnesium exchange. This transformation is often facilitated by reagents like isopropylmagnesium chloride-lithium chloride (iPrMgCl·LiCl), which allows the exchange to occur under mild conditions while preserving the second bromine atom for subsequent reactions. nih.gov The selective formation of the Grignard reagent at the 2-position is favored due to the higher acidity of the proton at this position in the parent thiophene.

One of the primary applications of this compound is in Kumada-Corriu-Tamao cross-coupling reactions. thieme-connect.deresearchgate.net In these reactions, the Grignard reagent acts as a nucleophilic partner, coupling with various aryl or heteroaryl halides in the presence of a palladium or nickel catalyst. thieme-connect.dejcu.edu.au This methodology provides a direct route to bi-aryl and heteroaryl-thiophene structures, which are common motifs in materials science and medicinal chemistry. The remaining bromine atom on the thiophene core can then be used for further diversification, creating highly functionalized molecules. Iron-based catalysts have also emerged as a more sustainable alternative for these types of cross-coupling reactions. bris.ac.uk

The following table summarizes representative Kumada-Corriu-Tamao cross-coupling reactions utilizing thienylmagnesium reagents to form new heterocyclic frameworks.

Table 1: Examples of Kumada-Corriu-Tamao Cross-Coupling Reactions

Thienyl Grignard Reagent Precursor Coupling Partner (Ar-X) Catalyst Resulting Heterocyclic Scaffold Ref
2-Bromothiophene 3,4-Dibromothiophene Ni(dppp)Cl₂ 2,2'-Bithiophene derivative jcu.edu.au
2,3,5-Tribromothiophene Cyclohexylmagnesium bromide [PdCl(dppa)] Cyclohexyl-substituted bromothiophene researchgate.net
2,4-Dibromoanisole Isopropylmagnesium chloride Pd(dba)₂ / DavePhos Bromo-substituted anisole (B1667542) derivative thieme-connect.de
Aryl Halides (General) Arylmagnesium bromides Pd(dba)₂ / Ligand 1 Bi-aryl compounds thieme-connect.de

Furthermore, this compound is a strategic precursor for creating fused heterocyclic systems, most notably thieno[3,2-b]thiophenes. researchgate.netnih.gov These fused scaffolds are of significant interest for their applications in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). nih.gov While direct cyclization from the Grignard reagent is one possible pathway, related synthetic strategies often involve the conversion of the Grignard reagent into other intermediates. For instance, reaction with elemental sulfur followed by an intramolecular cyclization can lead to the formation of the thieno[3,2-b]thiophene (B52689) core. nih.gov Alternative methods involve the lithiated analogue, obtained via bromine-lithium exchange, which can then be used to construct the fused ring system. rsc.org

The table below illustrates synthetic routes toward thieno[3,2-b]thiophene scaffolds starting from brominated thiophene precursors.

Table 2: Synthesis of Thieno[3,2-b]thiophene Scaffolds

Starting Material Reagents Intermediate/Product Application/Significance Ref

The strategic placement of the bromine and magnesium bromide functionalities on the thiophene ring makes this compound an exceptionally useful tool for synthetic chemists aiming to construct complex, multi-functionalized heterocyclic systems.

Advanced Methodological Approaches in the Chemistry of 4 Bromothiophen 2 Yl Magnesium Bromide

One-Pot and Multicomponent Synthetic Strategies

In the context of (4-Bromothiophen-2-yl)magnesium bromide, one-pot approaches are frequently employed. For instance, the Grignard reagent itself is prepared in situ and immediately used in a subsequent reaction with an electrophile without isolation. google.com This is standard practice for many highly reactive organometallic compounds to prevent decomposition. chemicalindustryjournal.co.ukmt.com

Multicomponent strategies involving Grignard reagents can lead to the formation of highly functionalized molecules. While specific examples detailing the use of this compound in MCRs are not extensively documented in readily available literature, the general principles of MCRs can be applied. For example, a one-pot, three-component reaction could theoretically involve the formation of this compound, its reaction with an electrophile, and a subsequent cyclization or coupling reaction. The development of such MCRs is an active area of research aimed at creating molecular diversity and complexity efficiently. frontiersin.org One-pot syntheses have been developed for creating disubstituted primary amines from nitriles using Grignard reagents, a process that could potentially be adapted for this compound. olemiss.edu

A documented one-pot method for synthesizing α-aryl-α-trifluoromethyl alcohols utilizes successive turbo Grignard reactions. This involves an iodine/magnesium exchange, nucleophilic addition to an ester, and subsequent reduction, all within a single pot. scribd.com This highlights the potential for developing similar one-pot sequences involving this compound.

Table 1: Examples of One-Pot and Multicomponent Reaction Concepts

Reaction TypeDescriptionPotential Application for this compound
One-Pot Grignard and Functionalization In situ formation of the Grignard reagent followed by reaction with an electrophile like an aldehyde, ketone, or ester. masterorganicchemistry.commasterorganicchemistry.comReaction with various carbonyl compounds to introduce the 4-bromothiophen-2-yl moiety.
One-Pot, Two-Step Amine Synthesis Grignard addition to a nitrile followed by a metal-alcohol reduction to form a primary amine. olemiss.eduSynthesis of primary amines with a (4-bromothiophen-2-yl) substituent.
Multicomponent Assembly Reaction of three or more components in a single pot to build complex molecular scaffolds. frontiersin.orgnih.govDesign of novel MCRs to incorporate the 4-bromothiophen-2-yl unit into diverse heterocyclic or carbocyclic frameworks.

Integration with Flow Chemistry for Enhanced Efficiency and Scalability

Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a powerful tool for chemical synthesis. amt.uk This methodology offers significant advantages, particularly for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. mt.com The synthesis and use of Grignard reagents, including this compound, are prime candidates for translation to flow processes. chemicalindustryjournal.co.uk

The formation of Grignard reagents is often accompanied by a significant exotherm, which can be difficult to manage on a large scale in batch reactors. mt.com Flow reactors, with their high surface-area-to-volume ratio, allow for superior heat transfer and temperature control, thereby enhancing the safety and reproducibility of the reaction. mt.com Furthermore, the in-situ generation of the Grignard reagent in a flow system, immediately followed by its reaction with a substrate in a subsequent reactor, minimizes the accumulation of the highly reactive and unstable organometallic intermediate. chemicalindustryjournal.co.uk

The scalability of chemical processes is another key advantage of flow chemistry. Scaling up a reaction in a flow system is typically achieved by running the system for a longer duration or by "numbering up" (running multiple systems in parallel), rather than by increasing the size of the reactor, which can introduce new safety and mixing challenges. amt.uk This makes flow chemistry an attractive option for the industrial production of intermediates derived from this compound.

Table 2: Advantages of Flow Chemistry for this compound Chemistry

FeatureBenefit in Flow ChemistryRelevance to this compound
Heat Transfer Superior control of reaction temperature, mitigating risks from exotherms. mt.comSafer formation of the Grignard reagent, which is an exothermic process.
Safety Small reaction volumes at any given time reduce the hazard potential. mt.comMinimizes risks associated with the handling of the highly reactive Grignard reagent.
Scalability Production can be increased by extending run times or using parallel reactors. amt.ukFacilitates straightforward scaling from laboratory to industrial production.
In-situ Generation and Consumption The reactive intermediate is generated and used immediately, preventing decomposition. chemicalindustryjournal.co.ukEnhances the efficiency and yield of reactions involving the unstable Grignard reagent.

Development of Specialized Catalytic Systems for Challenging Transformations

The reactivity of the carbon-bromine bonds on the thiophene (B33073) ring allows for a variety of challenging transformations, particularly cross-coupling reactions, which are often facilitated by specialized catalytic systems. Palladium-based catalysts are prominent in this field, enabling the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. nih.gov

For molecules like this compound, the presence of two bromine atoms at different positions on the thiophene ring (if we consider its precursor, 2,4-dibromothiophene) or the C-Br bond in the final product of a reaction, presents opportunities for selective functionalization. The development of catalytic systems that can differentiate between C-H and C-Br bonds, or between different C-Br bonds on a poly-halogenated thiophene, is a significant area of research. For example, palladium-catalyzed coupling reactions have been developed that selectively activate the C-H bond adjacent to the sulfur atom in bromothiophenes, leaving the C-Br bond intact for subsequent transformations. acs.orgresearchgate.net This allows for a stepwise and controlled construction of complex substituted thiophenes.

Suzuki-Miyaura cross-coupling reactions are a powerful method for forming C-C bonds. Specialized palladium catalysts, often employing bulky and electron-rich phosphine (B1218219) ligands like SPhos, have been shown to be highly effective for the coupling of bromothiophenes with boronic acids or their derivatives. nih.gov These advanced catalytic systems can achieve high yields with low catalyst loadings, making the process more economical and sustainable. nih.gov Such catalytic systems can be employed in reactions of products derived from this compound, where the remaining bromo substituent can be further functionalized. A series of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs have been synthesized in good yields via Suzuki cross-coupling reactions, demonstrating the utility of palladium catalysis in functionalizing brominated thiophene structures. nih.gov

Table 3: Examples of Catalytic Systems for Thiophene Transformations

Catalytic SystemTransformationSubstrate TypeSignificance
Pd(OAc)₂ / SPhos Suzuki-Miyaura cross-couplingBromothiophenes and potassium cyclopropyltrifluoroborateEnables efficient synthesis of cyclopropylthiophenes with low catalyst loading. nih.gov
Pd(dppf)Cl₂ Suzuki-Miyaura cross-couplingBromothiophenecarbaldehydes and potassium cyclopropyltrifluoroborateUsed for the synthesis of cyclopropylthiophenecarbaldehydes, though with modest yields in some cases. nih.gov
Palladium complex with AgNO₃/KF C-H arylationBromothiophene derivatives and aryl iodidesAllows for selective coupling at the C-H bond adjacent to the sulfur, preserving the C-Br bond for further reactions. acs.orgresearchgate.net
Pd(PPh₃)₄ / K₃PO₄ Suzuki-Miyaura cross-coupling(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline and arylboronic acidsFacilitates the synthesis of mono- and disubstituted products by targeting the bromo-substituents. nih.gov

Theoretical and Computational Studies Pertaining to 4 Bromothiophen 2 Yl Magnesium Bromide

Quantum Chemical Investigations of Grignard Reagent Formation and Association Structures

The formation of a Grignard reagent from an organohalide and magnesium metal is a complex heterogeneous process. Theoretical studies have explored various mechanistic pathways, primarily debating between a radical and a non-radical mechanism. Systematic theoretical investigations on the reaction of methyl chloride with magnesium atoms and clusters have revealed that the reaction mechanism is dependent on the state of the magnesium. rsc.org While a ground-state magnesium atom is largely inactive, an excited triplet state (³P) Mg atom, often generated under specific experimental conditions like laser ablation, can react with methyl chloride without an energy barrier. rsc.org The radical pathway is generally favored with single magnesium atoms, dimers (Mg₂), and small clusters, whereas a non-radical pathway becomes competitive as the magnesium cluster size increases. rsc.org These findings provide a foundational understanding of the initial steps that would be involved in the synthesis of (4-Bromothiophen-2-yl)magnesium bromide from 2,4-dibromothiophene (B1333396) and magnesium.

Once formed, Grignard reagents exist in solution not as simple monomers (RMgX), but as a complex mixture of species in equilibrium, famously known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the monomer, the dimer, and the disproportionation products, dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂).

2 RMgX ⇌ R₂Mg + MgX₂

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the thermodynamics of the Schlenk equilibrium. The position of this equilibrium is strongly influenced by the nature of the organic group (R), the halogen (X), and, most critically, the coordinating solvent. researchgate.net

Ab initio molecular dynamics simulations have further illuminated the dynamic role of the solvent in the Schlenk equilibrium. nih.gov For instance, in the case of methylmagnesium chloride in tetrahydrofuran (B95107) (THF), the transformation into dimethylmagnesium and magnesium chloride proceeds through the formation of chlorine-bridged dinuclear species. nih.gov The solvent molecules are not passive spectators but are direct participants in the mechanism, with their dynamic coordination and dissociation from the magnesium centers driving the ligand exchange process. nih.gov The energy landscape of the Schlenk equilibrium is often quite flat, meaning multiple solvated species can coexist with small energy differences. nih.gov

Species Solvent Relative Stability Key Computational Finding
RMgX (monomer)Diethyl ether (Et₂O)FavoredThe monomeric Grignard reagent is the predominant species in less polar ethers. researchgate.net
R₂Mg + MgX₂Tetrahydrofuran (THF)FavoredIn more strongly coordinating solvents like THF, the equilibrium shifts towards the formation of the dialkylmagnesium and magnesium dihalide. researchgate.net
Dimeric speciesHigh ConcentrationPresentDimeric and higher oligomeric structures, often with halogen bridges, become significant at higher concentrations. wikipedia.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms, Transition States, and Selectivity

For example, the reaction of various Grignard reagents with nitroarenes has been shown to proceed via a single-electron transfer (s.e.t.) mechanism. rsc.org The established reactivity order (e.g., isopropyl > ethyl > methyl) from competitive reactions supports this pathway. rsc.org A proposed mechanism involves the initial s.e.t. from the Grignard reagent to the nitroarene, forming a radical ion pair within a solvent cage, which can then combine to form the product. rsc.org This s.e.t. pathway is a plausible mechanism for reactions of this compound with suitable electrophiles.

Furthermore, DFT has been employed to study the "halogen dance" reaction, an intermolecular rearrangement of halogen substituents on aromatic rings, which is particularly relevant for polyhalogenated thiophenes. rsc.org These studies investigate the potential energy landscape and characterize transition states for the lithium-halogen exchange, which is central to this rearrangement. Such computational insights are crucial for predicting and controlling potential side reactions during the synthesis and use of this compound, which itself could potentially undergo a halogen dance under certain conditions.

Elucidation of Electronic Structures and Reactivity Descriptors for Organomagnesium Species

Quantum chemical calculations are pivotal in describing the electronic structure of organomagnesium compounds and deriving reactivity descriptors that can predict their chemical behavior. The carbon-magnesium bond in a Grignard reagent is highly polarized, with the carbon atom bearing a partial negative charge, making it a potent nucleophile. libretexts.orglibretexts.org

DFT calculations can quantify this charge distribution and provide values for various reactivity indices. For instance, studies on compounds containing a thienyl group have used DFT to analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, softness, and the electrophilicity index. researchgate.net These parameters are crucial for understanding the reactivity, stability, and potential biological activity of the molecule. researchgate.net

The analysis of the molecular electrostatic potential (MEP) is another valuable tool derived from computational studies, as it helps in identifying the nucleophilic and electrophilic sites within a molecule. researchgate.net For this compound, the carbon atom bonded to magnesium would be the primary nucleophilic center, while the C-Br bond and the sulfur atom in the thiophene (B33073) ring could also influence its reactivity profile.

Natural Bond Orbital (NBO) analysis is another powerful technique used in conjunction with DFT to understand intramolecular interactions, charge delocalization, and the stability of molecules. researchgate.net For a thienyl Grignard reagent, NBO analysis would provide a detailed picture of the bonding and electronic delocalization within the thiophene ring and its interaction with the magnesium bromide moiety.

Computational Method Information Gained Relevance to this compound
Density Functional Theory (DFT)Geometry optimization, reaction energies, transition state structures. researchgate.netPredicts the most stable structure and elucidates reaction pathways.
Ab Initio Molecular DynamicsDynamic behavior in solution, solvent effects. nih.govModels the complex solution-state behavior and the role of solvent in the Schlenk equilibrium.
Molecular Electrostatic Potential (MEP)Identification of nucleophilic and electrophilic sites. researchgate.netPinpoints the reactive centers of the molecule.
Natural Bond Orbital (NBO) AnalysisCharge distribution, bonding interactions, hyperconjugation. researchgate.netProvides a detailed understanding of the electronic structure and stability.
Frontier Molecular Orbital (FMO) TheoryHOMO-LUMO energies and gap. researchgate.netPredicts chemical reactivity and kinetic stability.

Future Research Directions and Emerging Paradigms in 4 Bromothiophen 2 Yl Magnesium Bromide Chemistry

Exploration of Novel Grignard Reagent Formation Methods for Increased Scope and Sustainability

The traditional synthesis of Grignard reagents often necessitates the use of flammable ether solvents and can be sensitive to moisture. youtube.com To address these limitations, researchers are exploring innovative and more sustainable methods for the preparation of (4-Bromothiophen-2-yl)magnesium bromide. One area of focus is the activation of magnesium metal to facilitate the reaction under milder conditions. For instance, the use of diisobutylaluminum hydride (DIBAH) can activate the magnesium surface, allowing the Grignard formation to proceed at lower temperatures. researchgate.net This enhanced reactivity can lead to improved yields and functional group tolerance.

Furthermore, the development of solvent-free or low-solvent methods is a key aspect of sustainable chemistry. Mechanochemical techniques, where mechanical energy is used to drive the reaction, offer a promising alternative to traditional solvent-based syntheses. Additionally, flow chemistry is emerging as a powerful tool for the continuous and controlled production of Grignar reagents, offering benefits in terms of safety, scalability, and ease of integration into multi-step sequences.

Expansion of Cross-Coupling Partner Repertoire and Reaction Diversity

This compound is a valuable precursor for the formation of carbon-carbon bonds through cross-coupling reactions. However, there is significant potential to broaden its reactivity with a more diverse range of coupling partners. Future research will likely focus on developing new catalytic systems that enable the coupling of this Grignard reagent with a wider variety of electrophiles, including those containing heteroatoms such as nitrogen, oxygen, and sulfur.

A particularly interesting avenue of exploration is the use of organozinc reagents in conjunction with Grignard reagents. For instance, the reaction of cyclic ether sulfones with organozinc reagents in the presence of a Grignard reagent like phenylmagnesium bromide has been shown to form a carbon-carbon bond at the 2-position of cyclic ethers. taylorandfrancis.com This suggests that similar strategies could be employed with this compound to access novel molecular architectures. The role of the magnesium species in such reactions is crucial, as the reaction often fails in its absence, highlighting the unique reactivity imparted by the Grignard reagent. taylorandfrancis.com

Development and Implementation of New Catalytic Systems, Including Earth-Abundant Metals

The majority of cross-coupling reactions involving Grignard reagents have historically relied on expensive and precious metal catalysts like palladium. A major thrust of current and future research is the development of more sustainable and cost-effective catalytic systems based on earth-abundant metals such as iron and cobalt. nih.gov These metals offer a more environmentally friendly alternative without compromising catalytic activity.

For example, cobalt-based catalysts, activated by magnesium, have demonstrated high efficacy in hydrogenation reactions. nih.gov This synergy between an earth-abundant metal and magnesium highlights a promising strategy for developing new catalytic cycles for cross-coupling reactions of this compound. The in situ formation of active low-valent cobalt species using a Grignard reagent as a reducing agent has also been explored for hydrogenation, suggesting the dual role of the Grignard as both a nucleophile and a reductant in novel catalytic systems. nih.gov The design of new ligands to support these earth-abundant metal catalysts will be critical to achieving high efficiency and selectivity in these transformations.

Integration with Cascade and Tandem Reaction Sequences for Molecular Complexity

To improve synthetic efficiency and minimize waste, researchers are increasingly focused on designing cascade or tandem reactions. rsc.orgub.edu These processes involve multiple bond-forming events occurring in a single pot, often triggered by a single event, leading to a rapid increase in molecular complexity. rsc.org This approach is highly desirable for its elegance, efficiency, and reduced environmental impact. rsc.org

Future research will aim to integrate the reactivity of this compound into such sophisticated reaction sequences. For example, a one-pot procedure could involve the in situ formation of the Grignard reagent, followed by a cross-coupling reaction, and then a subsequent intramolecular cyclization to build complex heterocyclic scaffolds. The development of such strategies requires a deep understanding of the relative reactivities of the various components and careful control over the reaction conditions to achieve the desired outcome.

Contribution to Sustainable Chemical Synthesis and Waste Minimization

A driving force in modern chemical research is the principle of green chemistry, which seeks to minimize the environmental impact of chemical processes. The future development of methodologies involving this compound will be heavily influenced by these principles. This includes the continued development of solvent-free reaction conditions, the use of recyclable catalysts, and the design of atom-economical reaction pathways that maximize the incorporation of starting materials into the final product.

By focusing on these areas, the chemical community can ensure that the utility of this compound is harnessed in a manner that is both synthetically powerful and environmentally responsible. The overarching goal is to create more efficient and sustainable chemical processes that reduce waste and contribute to a greener chemical industry.

Q & A

Q. What are the recommended methods for synthesizing (4-Bromothiophen-2-yl)magnesium bromide in anhydrous conditions?

The synthesis typically involves reacting 4-bromothiophene with magnesium metal in a dry ethereal solvent (e.g., THF or diethyl ether). Key steps include:

  • Magnesium activation : Use freshly polished magnesium turnings to enhance reactivity.
  • Controlled addition : Introduce 4-bromothiophene dropwise under inert gas (N₂ or Ar) to avoid side reactions.
  • Temperature control : Maintain reflux conditions (~40–50°C for THF) to sustain reaction kinetics while preventing solvent decomposition. Successful formation is indicated by a sustained exothermic reaction and a cloudy gray suspension. Validate via aliquot quenching (e.g., with deuterated water for NMR analysis) .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in rigorously dried solvents (THF or ether) under inert gas at –20°C to prevent hydrolysis or oxidation.
  • Handling : Use Schlenk-line techniques or gloveboxes. Avoid exposure to moisture, oxygen, or protic solvents.
  • Safety : Wear nitrile gloves and eye protection; this compound reacts violently with water, releasing HBr gas. Emergency protocols for skin/eye exposure include immediate flushing with water for ≥15 minutes .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields when using this compound in cross-coupling reactions?

Yield variability often stems from:

  • Impurities in Grignard reagent : Purify via filtration through glass wool or centrifugation to remove unreacted magnesium.
  • Catalyst selection : Optimize palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands for specific substrates.
  • Solvent effects : Use ethereal solvents with low dielectric constants to stabilize the Grignard intermediate. Systematic screening via Design of Experiments (DoE) can identify critical parameters (e.g., temperature, stoichiometry) .

Q. How can X-ray crystallography be employed to confirm the structure of derivatives synthesized from this compound?

  • Crystal growth : Use slow vapor diffusion (e.g., hexane into THF) to obtain high-quality single crystals.
  • Data collection : Employ synchrotron radiation or Cu-Kα sources for high-resolution data.
  • Refinement : Use SHELXL for structure solution, incorporating anisotropic displacement parameters and disorder modeling. Validate bond lengths (C–Br: ~1.89 Å; Mg–C: ~2.10 Å) against crystallographic databases .

Q. What spectroscopic techniques are optimal for characterizing this compound and its adducts?

  • NMR : ¹H NMR in deuterated THF shows characteristic thiophene proton shifts (δ 6.8–7.2 ppm). ¹³C NMR confirms Mg–C bonding (δ 120–130 ppm).
  • FTIR : Look for Mg–Br stretches (~500 cm⁻¹) and thiophene ring vibrations (C=C at ~1500 cm⁻¹).
  • Mass spectrometry : Use ESI-MS in negative ion mode to detect [M–Br]⁻ peaks. Cross-reference with computational simulations (DFT) for validation .

Methodological Notes

  • Controlled atmosphere techniques (Schlenk lines, gloveboxes) are non-negotiable for reproducibility.
  • Reagent purity : Trace moisture or oxygen degrades Grignard reactivity; pre-dry solvents over molecular sieves.
  • Ethical compliance : Adhere to institutional protocols for bromide waste disposal due to environmental toxicity .

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